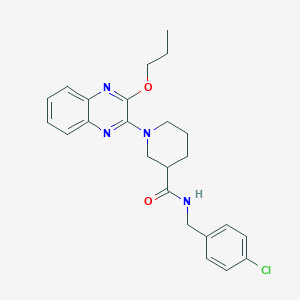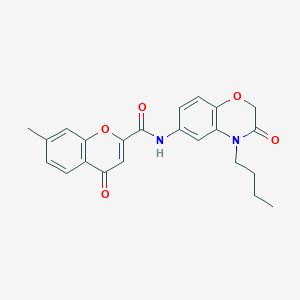
3-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-N-(2-クロロ-4-フルオロベンジル)-N-(ピリジン-2-イル)ベンズアミドは、ベンズアミド類に属する合成有機化合物です。この化合物は、3-クロロ基、2-クロロ-4-フルオロベンジル基、ピリジン-2-イル基で置換されたベンズアミドコアの存在を特徴としています。
2. 製法
合成経路と反応条件
3-クロロ-N-(2-クロロ-4-フルオロベンジル)-N-(ピリジン-2-イル)ベンズアミドの合成は、通常、以下の手順で行われます。
ベンズアミドコアの形成: ベンズアミドコアは、3-クロロ安息香酸とチオニルクロリドを反応させて3-クロロベンゾイルクロリドを生成することによって合成できます。この中間体は次に、ピリジン-2-アミンと反応させて3-クロロ-N-(ピリジン-2-イル)ベンズアミドを生成します。
2-クロロ-4-フルオロベンジル基の導入: 2-クロロ-4-フルオロベンジル基は、3-クロロ-N-(ピリジン-2-イル)ベンズアミドと2-クロロ-4-フルオロベンジルクロリドを、トリエチルアミンなどの塩基の存在下で反応させることによって導入できます。
工業的製造方法
この化合物の工業的製造方法は、同様の合成経路を使用する場合がありますが、大規模生産用に最適化されています。これには、連続フロー反応器、自動合成プラットフォーム、高収率と純度を確保するための最適化された反応条件の使用が含まれます。
3. 化学反応の分析
反応の種類
3-クロロ-N-(2-クロロ-4-フルオロベンジル)-N-(ピリジン-2-イル)ベンズアミドは、以下を含むさまざまな種類の化学反応を受けることができます。
置換反応: ベンジル基のクロロおよびフルオロ置換基は、求核置換反応に関与できます。
酸化および還元反応: この化合物は、特にピリジン-2-イル基で、酸化および還元反応を受けることができます。
加水分解: この化合物のアミド結合は、酸性または塩基性条件下で加水分解される可能性があります。
一般的な試薬と条件
求核置換: ジメチルスルホキシドなどの極性非プロトン性溶媒中の水酸化ナトリウムまたは炭酸カリウムなどの試薬。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの試薬。
加水分解: 塩酸を使用する酸性条件または水酸化ナトリウムを使用する塩基性条件。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、求核置換は、ベンジル基に異なる置換基を持つ誘導体の生成につながる可能性があり、一方、加水分解は対応するカルボン酸とアミンを生成する可能性があります。
4. 科学研究の応用
3-クロロ-N-(2-クロロ-4-フルオロベンジル)-N-(ピリジン-2-イル)ベンズアミドは、以下を含むいくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 抗菌および抗がん特性を含む、潜在的な生物活性について研究されています。
医学: 特に新薬の開発における、潜在的な治療用途について調査されています。
産業: 新しい材料の開発において、および他の化学化合物の合成の中間体として使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminopyridine to yield 3-chloro-N-(pyridin-2-yl)benzamide.
Introduction of the Chloro and Fluoro Groups: The next step involves the introduction of the chloro and fluoro groups. This can be achieved through a nucleophilic substitution reaction where 3-chloro-N-(pyridin-2-yl)benzamide is reacted with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridinyl and benzamide moieties.
Coupling Reactions: The presence of aromatic rings allows for coupling reactions such as Suzuki-Miyaura coupling, which can be used to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, with reactions typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the compound.
科学的研究の応用
3-Chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
3-クロロ-N-(2-クロロ-4-フルオロベンジル)-N-(ピリジン-2-イル)ベンズアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。
6. 類似の化合物との比較
類似の化合物
3-クロロ-N-(2-クロロベンジル)-N-(ピリジン-2-イル)ベンズアミド: 類似の構造ですが、フルオロ置換基がありません。
3-クロロ-N-(4-フルオロベンジル)-N-(ピリジン-2-イル)ベンズアミド: 類似の構造ですが、ベンジル基のクロロ置換基がありません。
N-(2-クロロ-4-フルオロベンジル)-N-(ピリジン-2-イル)ベンズアミド: 類似の構造ですが、ベンズアミドコアのクロロ置換基がありません。
独自性
3-クロロ-N-(2-クロロ-4-フルオロベンジル)-N-(ピリジン-2-イル)ベンズアミドの独自性は、その特定の置換基の組み合わせにあります。これは、その化学反応性、生物活性、および潜在的な用途に影響を与える可能性があります。ベンジル基のクロロおよびフルオロ置換基と、ピリジン-2-イル基の両方の存在は、さまざまな科学的および産業的コンテキストで活用できる独自の化学環境を提供します。
類似化合物との比較
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar structural features, including the presence of chloro and fluoro groups.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with similar functional groups and potential biological activities.
Uniqueness
3-Chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of chloro, fluoro, and pyridinyl groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C19H13Cl2FN2O |
|---|---|
分子量 |
375.2 g/mol |
IUPAC名 |
3-chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H13Cl2FN2O/c20-15-5-3-4-13(10-15)19(25)24(18-6-1-2-9-23-18)12-14-7-8-16(22)11-17(14)21/h1-11H,12H2 |
InChIキー |
AGWCZTJAOXKBBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N(CC2=C(C=C(C=C2)F)Cl)C(=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-chlorophenyl)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11303579.png)

![methyl {8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11303592.png)
![N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide](/img/structure/B11303598.png)
![5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11303602.png)

![2-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid](/img/structure/B11303609.png)
![N-[2-(4-tert-butylphenyl)-2-(diethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11303615.png)

![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11303638.png)
![1-({5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11303640.png)
![N-[(4-bromophenyl)sulfonyl]-L-tryptophan](/img/structure/B11303641.png)
![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide](/img/structure/B11303654.png)

